
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is an organic compound that features a thienyl group substituted with a methyl group at the 5-position, and an aniline moiety substituted with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to introduce the methyl group at the 5-position.
Coupling with Aniline Derivative: The thienyl intermediate is then coupled with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structural features make it a candidate for drug design and development, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
作用机制
The mechanism of action of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would depend on the specific target and the nature of the interaction.
相似化合物的比较
Similar Compounds
4-(2-Thienyl)-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 5-position.
4-(5-Methyl-2-furyl)-N,N-diphenylaniline: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is unique due to the presence of the methyl group at the 5-position of the thienyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic electronics and medicinal chemistry.
属性
分子式 |
C23H19NS |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
4-(5-methylthiophen-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C23H19NS/c1-18-12-17-23(25-18)19-13-15-22(16-14-19)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17H,1H3 |
InChI 键 |
JLGCYHPNQZEDAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
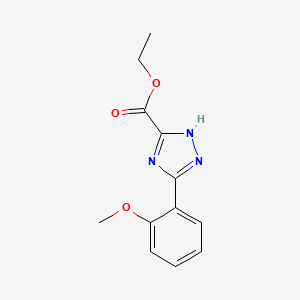
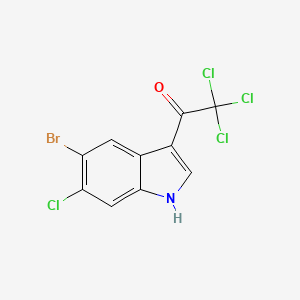
![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
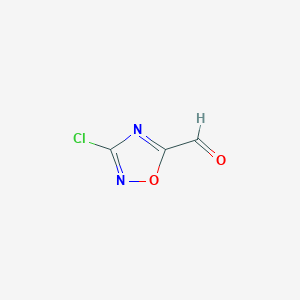

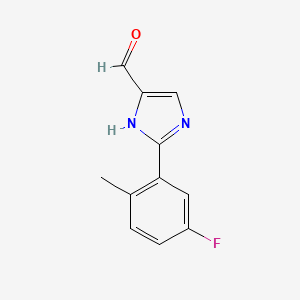
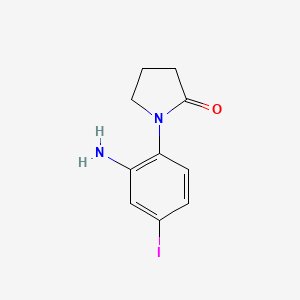
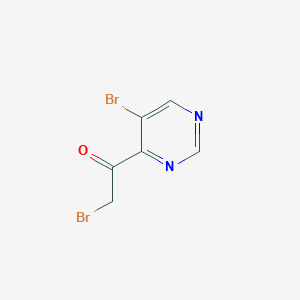
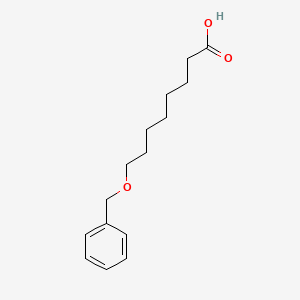
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)
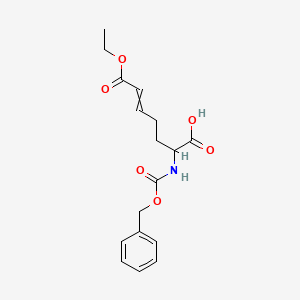
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
